CID 121235233
説明
CID 121235233 is a compound of interest in the field of scientific research. It is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR), and has been studied for its potential to be used as a therapeutic agent in the treatment of certain diseases.
科学的研究の応用
Chemically Induced Dimerization (CID) in Biological Systems
Chemically induced dimerization (CID) has emerged as a significant tool for studying biological systems, providing a method to perturb biological processes in a controlled manner. CID enables researchers to manipulate protein function with precise spatiotemporal control, offering a way to dissect signal transductions and other cellular processes. Recent advancements have led to the development of orthogonal and reversible CID systems, expanding the applications of this technique beyond its initial scope. These innovative CID systems have been instrumental in elucidating complex biological phenomena, including membrane dynamics and protein trafficking (Voss, Klewer, & Wu, 2015).
CID in Gene Regulation and Editing
The application of CID has extended to gene regulation and editing, demonstrating its versatility in biomedical research. Engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms have been developed to regulate gene expression inducibly. These platforms can fine-tune gene expression levels and multiplex biological signals, facilitating the transient manipulation of the genome. PROTAC-CID systems have been successfully integrated with genetic circuits to achieve inducible expression of DNA recombinases and editors, highlighting their potential in precise genomic interventions. This approach offers a molecular toolbox for inducible gene regulation, providing new avenues for research in human cells and animal models (Ma et al., 2023).
CID for Studying Cell Biology and Signaling
CID techniques have played a pivotal role in resolving numerous challenges in cell biology. By enabling the manipulation of signaling molecules in a controlled manner, CID has provided insights into the signaling paradox, illustrating how a limited pool of molecules can generate a broad range of cellular responses. Technical advancements in CID have introduced novel substrates and improved specificity, allowing for the orthogonal manipulation of multiple systems within a single cell. This has broadened the understanding of lipid second messengers and small GTPases, offering a deeper insight into cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).
CID in Plant Biology
The application of carbon isotope discrimination (CID) has also been explored in plant biology to improve water use efficiency (WUE) and productivity in crops. In barley, for example, significant genotypic variation in WUE and CID was observed, demonstrating the potential of leaf CID as a selection criterion in breeding programs. This research indicates that CID can serve as a reliable method for selecting high WUE and productivity traits in barley, contributing to agricultural practices aimed at enhancing crop resilience and yield in challenging environmental conditions (Anyia et al., 2007).
特性
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.Na.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;;/q;;2*-1;+1;+2/p-1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRLIZIPPIXIE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Na+].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N6NaO4RuS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
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